tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate
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Overview
Description
tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a carbamoyl group, and a difluorophenyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable difluorophenylmethyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the difluorophenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or THF.
Substitution: Various nucleophiles such as amines or alcohols; reactions often conducted in polar solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted carbamates or other functionalized derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology:
- Investigated for its potential use in biochemical assays and as a reagent in the study of enzyme mechanisms.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
tert-Butyl N-(2-bromoethyl)carbamate: Used as a building block in organic synthesis.
tert-Butyl N-(2-aminoethyl)-N-methylcarbamate: Another carbamate derivative with different functional groups.
Uniqueness: tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate is unique due to the presence of the difluorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other carbamate derivatives and useful in specialized applications .
Biological Activity
tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate, also known by its CAS number 1803603-94-2, is a chemical compound with significant potential for biological activity. Its molecular formula is C15H20F2N2O3, and it has been the subject of various studies focusing on its pharmacological properties and therapeutic applications.
The compound can be synthesized through the reaction of tert-butyl carbamate with 3,4-difluorophenyl isocyanate, typically in organic solvents like dichloromethane or tetrahydrofuran, using a base such as triethylamine to facilitate the reaction. The synthesis process is crucial as it influences the purity and yield of the compound, which are essential for subsequent biological evaluations.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes relevant to neurodegenerative diseases, particularly in the context of Alzheimer's disease.
- Receptor Modulation : It may interact with specific receptors in the central nervous system, affecting neurotransmitter levels and potentially offering therapeutic benefits.
The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets. It may inhibit enzyme activity by occupying active sites or modulate receptor functions by acting as either an agonist or antagonist. Understanding these interactions is critical for elucidating its therapeutic potential.
Enzyme Inhibition Studies
In vitro studies have demonstrated that related compounds within the same family exhibit significant inhibition of β-secretase and acetylcholinesterase activities. For example, a structurally similar compound was reported to have an IC50 value of 15.4 nM against β-secretase and a Ki value of 0.17 μM against acetylcholinesterase . These findings suggest that this compound could possess similar inhibitory effects.
Neuroprotective Effects
Research has indicated that compounds with similar structures can protect astrocytes from amyloid-beta-induced toxicity. In one study, a related compound demonstrated a moderate protective effect against Aβ 1-42-induced cell death by reducing TNF-α levels and free radical formation . This suggests that this compound may also confer neuroprotective benefits.
Case Studies
Study | Findings | Relevance |
---|---|---|
In vitro study on enzyme inhibition | Demonstrated inhibition of β-secretase (IC50 = 15.4 nM) | Supports potential use in Alzheimer's therapy |
Neuroprotective study | Moderate protection against Aβ 1-42 toxicity in astrocytes | Indicates possible therapeutic application in neurodegenerative diseases |
Comparison with Similar Compounds
When compared to other carbamate derivatives, this compound stands out due to its unique substitution pattern. This specificity may contribute to distinct pharmacological properties that enhance its efficacy as a therapeutic agent.
Similar Compounds
Compound Name | CAS Number | Key Activity |
---|---|---|
tert-butyl (3,4-difluorophenyl)carbamate | 144298-04-4 | Enzyme inhibition |
tert-butyl (5-bromo-2,3-difluorophenyl)carbamate | - | Antimicrobial activity |
Properties
Molecular Formula |
C15H20F2N2O3 |
---|---|
Molecular Weight |
314.33 g/mol |
IUPAC Name |
tert-butyl N-[3-amino-2-[(3,4-difluorophenyl)methyl]-3-oxopropyl]carbamate |
InChI |
InChI=1S/C15H20F2N2O3/c1-15(2,3)22-14(21)19-8-10(13(18)20)6-9-4-5-11(16)12(17)7-9/h4-5,7,10H,6,8H2,1-3H3,(H2,18,20)(H,19,21) |
InChI Key |
OFNGEEGOVADCCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=C(C=C1)F)F)C(=O)N |
Origin of Product |
United States |
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